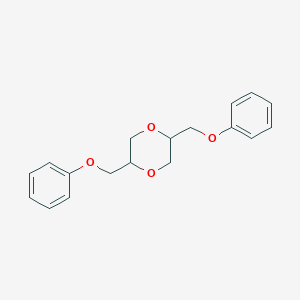
Docos-9-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docos-9-en-1-ol: is a long-chain fatty alcohol with the molecular formula C22H44O . It is characterized by the presence of a double bond at the ninth carbon position and a hydroxyl group at the terminal carbon. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromination and Dehydrobromination: One method involves the bromination of a precursor compound followed by dehydrobromination using alkali.
Reaction with Organometallic Reagents: Another method includes the reaction of dihydropyran or 2-methylenetetrahydrofuran with organometallic reagents such as n-butyllithium.
Industrial Production Methods: : Industrial production often involves the use of large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Docos-9-en-1-ol can undergo oxidation to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Docosanoic acid and docosanal.
Reduction: Docosane.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology
- Investigated for its role in biological membranes and lipid metabolism.
- Studied for its potential effects on cellular processes and signaling pathways.
Medicine
- Explored for its potential therapeutic applications, including its use in drug delivery systems.
- Investigated for its anti-inflammatory and antimicrobial properties.
Industry
- Utilized in the production of surfactants and emulsifiers.
- Used in the formulation of cosmetics and personal care products.
Wirkmechanismus
Mechanism: : Docos-9-en-1-ol exerts its effects primarily through its interaction with lipid membranes. The presence of the double bond and hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Molecular Targets and Pathways
Lipid Metabolism: It can influence enzymes involved in lipid metabolism.
Cell Signaling: It may modulate signaling pathways related to inflammation and cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosan-1-ol: A saturated fatty alcohol with similar chain length but lacking the double bond.
Erucyl Alcohol: Another long-chain fatty alcohol with a double bond at the thirteenth carbon position.
Uniqueness
- The presence of the double bond at the ninth position in docos-9-en-1-ol distinguishes it from other long-chain fatty alcohols.
- Its specific structural features confer unique physical and chemical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
111924-38-0 |
|---|---|
Molekularformel |
C22H44O |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
docos-9-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h13-14,23H,2-12,15-22H2,1H3 |
InChI-Schlüssel |
SBFUTUNSWVKMSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC=CCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
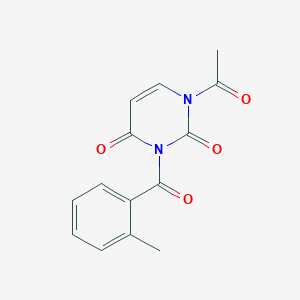
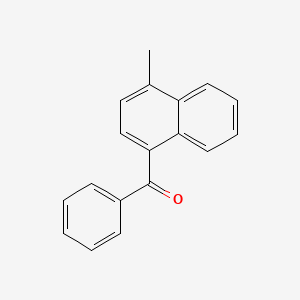
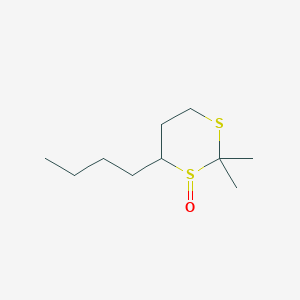
![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)
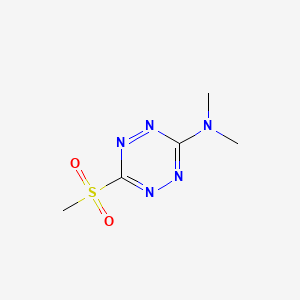
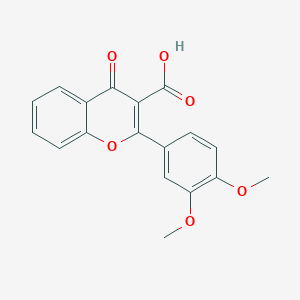
![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
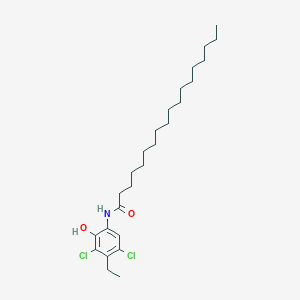
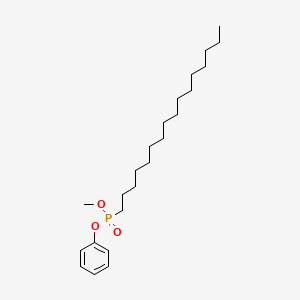
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
